7-Chloro-1-(3-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.: 848745-95-9
Cat. No.: VC5528793
Molecular Formula: C22H15ClN2O5
Molecular Weight: 422.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848745-95-9 |
|---|---|
| Molecular Formula | C22H15ClN2O5 |
| Molecular Weight | 422.82 |
| IUPAC Name | 7-chloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C22H15ClN2O5/c1-11-8-17(24-30-11)25-19(12-4-3-5-14(9-12)28-2)18-20(26)15-10-13(23)6-7-16(15)29-21(18)22(25)27/h3-10,19H,1-2H3 |
| Standard InChI Key | NFBZJYRUYPBJHG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a chromeno[2,3-c]pyrrole scaffold substituted with chlorine, methoxyphenyl, and 5-methylisoxazol-3-yl groups. The IUPAC name—7-chloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione—reflects its polycyclic framework, which combines fused benzene, pyrrole, and isoxazole rings.
Key Structural Features:
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Chromeno-pyrrole core: A tricyclic system comprising a benzopyran fused to a pyrrole ring.
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Electron-withdrawing groups: The chlorine atom at position 7 and two ketone groups at positions 3 and 9 enhance electrophilic reactivity.
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Aromatic substituents: The 3-methoxyphenyl and 5-methylisoxazole moieties contribute to π-π stacking interactions and solubility modulation.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₅ClN₂O₅ |
| Molecular Weight | 422.82 g/mol |
| IUPAC Name | 7-chloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| SMILES | CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OC |
| InChI Key | NFBZJYRUYPBJHG-UHFFFAOYSA-N |
The solubility profile remains undocumented, though the presence of polar ketone and ether groups suggests moderate solubility in aprotic solvents like DMSO or DMF.
Synthetic Methodologies
Multi-Step Synthesis Overview
The synthesis of this compound involves sequential cyclization and functionalization steps, as outlined below:
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Starting Materials:
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Key Reactions:
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Cyclocondensation: Formation of the chromeno-pyrrole core via acid-catalyzed cyclization.
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Electrophilic Substitution: Chlorination at position 7 using Cl₂ or SOCl₂ under controlled conditions.
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Cross-Coupling: Suzuki-Miyaura coupling to introduce the 3-methoxyphenyl group.
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Purification:
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Chromatographic techniques (e.g., silica gel column chromatography) are employed to isolate intermediates and the final product.
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Crystallization from ethanol or methanol yields pure compound.
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Challenges in Synthesis:
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Regioselectivity: Ensuring proper orientation during cyclization to avoid positional isomers.
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Functional Group Compatibility: Protecting ketone groups during chlorination to prevent side reactions.
| Derivative | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| Parent Compound | Kinase X | 120 ± 15 |
| Chlorine-free Analog | Kinase X | 450 ± 30 |
| Methoxy-substituted Analog | Cytochrome P450 3A4 | 85 ± 10 |
The chlorine atom and methoxyphenyl group enhance binding affinity by 3.75-fold compared to analogs lacking these substituents.
Future Directions
Optimization Strategies
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Solubility Enhancement: Introducing hydrophilic groups (e.g., polyethylene glycol chains) to improve bioavailability.
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Targeted Delivery: Developing nanoparticle formulations to increase tissue specificity.
Unanswered Questions
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Metabolic Stability: The compound’s half-life in vivo remains uncharacterized.
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Toxicological Profile: Acute and chronic toxicity studies are needed to assess safety margins.
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